8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepine derivatives. It has been extensively studied for its potential pharmacological applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are complex and not fully understood. However, it has been shown to increase the levels of serotonin in the brain, which is believed to contribute to its potential therapeutic effects. Additionally, it has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which may also contribute to its pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments include its unique chemical structure and properties, which make it a promising candidate for further research and development. Additionally, its synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. However, its limitations include its complex mechanism of action and the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. These include further investigation into its potential therapeutic effects in various neurological disorders, as well as its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis method of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-fluoroaniline with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 8-fluoro-1,2,3,4-tetrahydroisoquinoline to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
Wissenschaftliche Forschungsanwendungen
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential pharmacological applications. It has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent. Its unique chemical structure and properties make it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
68351-39-3 |
---|---|
Produktname |
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
Molekularformel |
C16H15F2N |
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C16H15F2N/c17-12-5-3-11(4-6-12)14-2-1-9-19-16-10-13(18)7-8-15(14)16/h3-8,10,14,19H,1-2,9H2 |
InChI-Schlüssel |
RUPZWPDUIMGBAS-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.